molecular formula C9H13N3O4 B3070581 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1004455-71-3

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B3070581
CAS RN: 1004455-71-3
M. Wt: 227.22 g/mol
InChI Key: GIYYGHMYUNYGKY-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the empirical formula C9H14N2O2 . It has a molecular weight of 182.22 . The compound is solid in form .


Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Recent research describes a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 182.22 . The compound is stable under normal temperature and pressure .

Scientific Research Applications

Synthesis and Transformations

The compound 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, related to pyrazole derivatives, has been explored in various synthetic and transformation studies. For instance, research by Kormanov et al. (2017) involved the synthesis of methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate through a condensation process, followed by nitration to produce 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid. This study demonstrates the potential of such compounds in generating diverse chemical structures through nitration and other chemical transformations, contributing to the field of heterocyclic chemistry and materials science Kormanov et al., 2017.

Coordination Polymers and Metal Complexes

In the realm of coordination chemistry, pyrazole carboxylic acid derivatives serve as ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. Cheng et al. (2017) synthesized bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and used them to assemble coordination polymers with Zn(II) and Cd(II) ions. These structures exhibited unique chiral and luminescent properties, highlighting the application of pyrazole carboxylic acids in the development of new materials with potential uses in catalysis, gas storage, and optoelectronics Cheng et al., 2017.

Structural and Dynamic Studies

Pyrazole carboxylic acids also play a significant role in structural chemistry. Infantes et al. (2013) investigated the structure and dynamic properties of simple pyrazole-4-carboxylic acids through crystallography and solid-state NMR. Their study revealed polymorphism and solid-state proton transfer in some of these compounds, underscoring the importance of pyrazole carboxylic acids in understanding solid-state phenomena and designing materials with specific physical properties Infantes et al., 2013.

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement of H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-5(2)4-6-7(12(15)16)8(9(13)14)11(3)10-6/h5H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYYGHMYUNYGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
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Reactant of Route 6
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

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